9-(Thian-4-YL)-9H-thioxanthen-9-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(Thian-4-YL)-9H-thioxanthen-9-OL is an organosulfur compound that features a thioxanthene core structure with a thian-4-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Thian-4-YL)-9H-thioxanthen-9-OL typically involves the reaction of thioxanthene with a thian-4-yl derivative under specific conditions. One common method includes the use of a Friedel-Crafts alkylation reaction, where thioxanthene is reacted with a thian-4-yl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
9-(Thian-4-YL)-9H-thioxanthen-9-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxanthene core to a more saturated structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thian-4-yl group or the thioxanthene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halides, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated thioxanthene derivatives.
Substitution: Various substituted thioxanthenes and thian-4-yl derivatives.
Scientific Research Applications
9-(Thian-4-YL)-9H-thioxanthen-9-OL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 9-(Thian-4-YL)-9H-thioxanthen-9-OL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Thioxanthene: The parent compound of 9-(Thian-4-YL)-9H-thioxanthen-9-OL, used in various chemical and pharmaceutical applications.
Thian-4-yl derivatives: Compounds with similar thian-4-yl groups, used in organic synthesis and material science.
Uniqueness
This compound is unique due to the combination of the thioxanthene core and the thian-4-yl substituent, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
116196-78-2 |
---|---|
Molecular Formula |
C18H18OS2 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
9-(thian-4-yl)thioxanthen-9-ol |
InChI |
InChI=1S/C18H18OS2/c19-18(13-9-11-20-12-10-13)14-5-1-3-7-16(14)21-17-8-4-2-6-15(17)18/h1-8,13,19H,9-12H2 |
InChI Key |
QWSUTCANMJIWBC-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCC1C2(C3=CC=CC=C3SC4=CC=CC=C42)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.